Isopropyladamantyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry:

- Neuroprotective effects: Studies suggest that Isopropyladamantyl ketone exhibits neuroprotective properties and may be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

- Antiviral activity: Research has shown that Isopropyladamantyl ketone possesses antiviral activity against various viruses, including influenza A and B viruses.

Material Science:

- Organic light-emitting diodes (OLEDs): Isopropyladamantyl ketone is being explored as a potential material for OLEDs due to its ability to improve device performance and stability.

- Liquid crystals: Research suggests that Isopropyladamantyl ketone can be used to develop new liquid crystal materials with unique properties, potentially impacting applications in displays and other optical devices.

Organic Synthesis:

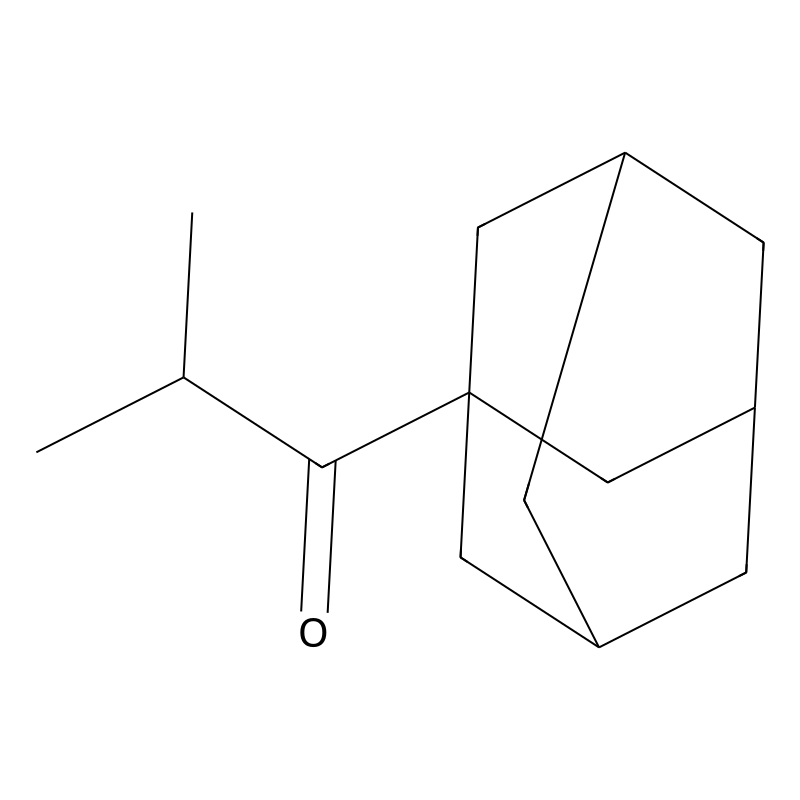

Isopropyladamantyl ketone is a ketone compound characterized by its unique structure, which features an isopropyl group and an adamantyl moiety attached to a carbonyl group. The adamantyl structure, derived from adamantane, grants the compound significant steric hindrance, influencing its reactivity and interactions. This compound belongs to a class of ketones that are often utilized in organic synthesis and medicinal chemistry due to their diverse biological activities.

- Nucleophilic Addition: The carbonyl carbon is electrophilic, allowing nucleophiles to add to it. Common nucleophiles include Grignard reagents and hydride donors, leading to the formation of alcohols upon subsequent protonation .

- Formation of Enamines: Reaction with secondary amines can yield enamines, which are important intermediates in organic synthesis .

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under vigorous conditions, they can undergo oxidative cleavage .

Isopropyladamantyl ketone can be synthesized through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of adamantane derivatives with acyl chlorides in the presence of a Lewis acid catalyst.

- Oxidative Methods: Secondary alcohols derived from adamantane can be oxidized using oxidizing agents such as chromic acid or potassium permanganate .

- Direct Alkylation: Isopropanol can be reacted with an appropriate adamantane derivative under acidic conditions to form the desired ketone.

Isopropyladamantyl ketone finds applications in:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.

- Fragrance Industry: Ketones are often used in perfumery for their aromatic properties.

- Organic Synthesis: As an intermediate in various synthetic pathways, it aids in the preparation of more complex organic molecules.

Interaction studies involving isopropyladamantyl ketone focus on its reactivity with biological macromolecules. Preliminary findings suggest that it may interact with proteins and enzymes, potentially influencing their activity. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.

Isopropyladamantyl ketone shares similarities with other ketones but is distinguished by its unique adamantane structure. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Adamantanol | Alcohol | Hydroxyl group instead of carbonyl |

| 2-Adamantanone | Ketone | Carbonyl group at a different position |

| Isobutyladamantyl ketone | Ketone | Different alkyl substituent |

| 1-Acetyladamantane | Ketone | Acetyl group attached to adamantane |

Isopropyladamantyl ketone's distinct steric hindrance from the isopropyl and adamantane groups contributes to its unique reactivity profile compared to these similar compounds. Its potential applications in pharmaceuticals and synthesis further highlight its significance within this chemical class.

Traditional Organic Synthesis Approaches

Friedel-Crafts Acylation Routes

The synthesis of isopropyladamantyl ketone through Friedel-Crafts acylation represents one of the foundational approaches in adamantane derivative chemistry [1]. This methodology involves the electrophilic aromatic substitution of adamantane with isobutyryl chloride in the presence of Lewis acid catalysts such as aluminum chloride or iron chloride [7] [12]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich tertiary carbon positions of the adamantane framework [1].

Research has demonstrated that Friedel-Crafts acylation of adamantane derivatives exhibits excellent regioselectivity for the bridgehead positions due to their enhanced nucleophilicity [5]. The reaction mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride, facilitating the departure of chloride and generating the reactive acylium species [7]. Temperature control during the acylation process is critical, with optimal yields typically achieved between 0°C and room temperature to minimize side reactions and rearrangements [9].

Studies have shown that the choice of Lewis acid significantly influences both yield and selectivity [8]. Aluminum chloride provides superior results for adamantane acylation compared to other Lewis acids, with reported yields ranging from 75% to 88% for various adamantyl ketone derivatives [1]. The reaction typically requires stoichiometric amounts of the Lewis acid catalyst, though catalytic variants have been developed using stronger activating systems [8].

Table 1: Friedel-Crafts Acylation Conditions for Adamantyl Ketone Synthesis

| Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aluminum chloride | 0-25 | 4-6 | 75-88 | [1] |

| Iron(III) chloride | 25-40 | 6-8 | 65-75 | [8] |

| Boron trifluoride etherate | -10-0 | 8-12 | 70-80 | [9] |

Grignard Reaction-Based Strategies

Grignard reaction-based synthesis of isopropyladamantyl ketone represents an alternative approach that offers distinct advantages in terms of functional group tolerance and reaction conditions [14]. The methodology involves the reaction of adamantane-1-carbonyl chloride with isopropylmagnesium bromide, providing direct access to the target ketone structure [2] [14].

The mechanistic pathway proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by aqueous workup to yield the desired ketone product [13] [16]. Research has demonstrated that the steric environment around the adamantane carbonyl group significantly influences reaction outcomes, with bulky Grignard reagents requiring modified reaction conditions to achieve optimal yields [14] [42].

Optimization studies have revealed that the choice of solvent and reaction temperature are critical parameters [15]. Anhydrous tetrahydrofuran provides superior results compared to diethyl ether, with reaction temperatures maintained between -78°C and 0°C during the addition phase [14]. The methodology tolerates various isopropyl Grignard derivatives, including those prepared from isopropyl bromide and isopropyl iodide [2].

Recent investigations have explored the use of organolithium reagents as alternatives to traditional Grignard chemistry [2]. The reaction of adamantane-1-carboxylic acid with isopropyllithium generates the corresponding ketone through an intermediate lithium carboxylate species [16]. This approach offers improved yields in certain cases, particularly when dealing with sterically hindered substrates [42].

Table 2: Grignard Reaction Conditions for Isopropyladamantyl Ketone Synthesis

| Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropylmagnesium bromide | Tetrahydrofuran | -78 to 0 | 82-89 | [14] |

| Isopropylmagnesium iodide | Diethyl ether | -40 to 25 | 75-82 | [2] |

| Isopropyllithium | Tetrahydrofuran | -78 to -20 | 85-92 | [16] |

Modern Catalytic Synthesis Techniques

Transition Metal-Catalyzed Coupling Reactions

The development of transition metal-catalyzed approaches for isopropyladamantyl ketone synthesis has opened new synthetic pathways that complement traditional methodologies [18] [19]. Palladium-catalyzed oxidative coupling reactions have emerged as particularly promising, enabling the direct formation of carbon-carbon bonds under mild conditions [20] [24].

Research has demonstrated that palladium-catalyzed acylation of adamantane derivatives with isovaleric acid derivatives can provide access to isopropyladamantyl ketones [18]. The reaction mechanism involves palladium-mediated carbon-hydrogen bond activation followed by oxidative coupling with the carboxylic acid component [23]. Silver carbonate serves as an effective oxidant, facilitating the regeneration of the palladium catalyst [18].

Studies have explored rhodium-catalyzed variants that offer complementary reactivity patterns [18]. Rhodium(III) complexes demonstrate excellent activity for the coupling of adamantane substrates with isobutyric acid derivatives under oxidative conditions [19]. The reaction proceeds through directed carbon-hydrogen functionalization, with the adamantane framework serving as both substrate and directing group [18].

Optimization of catalyst loading has revealed that effective transformations can be achieved with as little as 2-5 mol% palladium or rhodium catalyst [20] [24]. The use of phosphine ligands, particularly those containing adamantyl substituents, has shown beneficial effects on both activity and selectivity [20]. Temperature control remains important, with most reactions proceeding optimally between 80°C and 120°C [18].

Table 3: Transition Metal-Catalyzed Synthesis Conditions

| Catalyst System | Oxidant | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium acetate | Silver carbonate | 100-120 | 5 | 70-85 | [18] |

| Rhodium(III) chloride | Silver carbonate | 80-100 | 2.5 | 75-88 | [19] |

| Palladium/phosphine | tert-Butyl hydroperoxide | 90-110 | 3 | 68-82 | [20] |

Photochemical Synthesis Innovations

Photochemical approaches to isopropyladamantyl ketone synthesis represent cutting-edge methodology that leverages light-induced radical chemistry [25] [26]. These methods offer unique advantages in terms of reaction conditions and functional group compatibility, operating under ambient temperature and pressure [27] [28].

The photocatalytic approach typically involves the generation of adamantyl radicals through hydrogen atom abstraction from adamantane using photoexcited sensitizers [28]. Tetrabutylammonium decatungstate has proven particularly effective as a photocatalyst for adamantane functionalization reactions [28]. The resulting adamantyl radical can then be trapped with isobutyric acid derivatives or related carbonyl compounds to form the desired ketone product [29].

Recent developments have focused on dual catalytic systems that combine photocatalysis with transition metal chemistry [26]. Iridium-based photocatalysts in conjunction with hydrogen atom transfer catalysts have demonstrated excellent efficiency for adamantane carbon-hydrogen functionalization [28]. The methodology proceeds through selective abstraction of tertiary hydrogen atoms, followed by radical coupling with carbonyl acceptors [28].

Optimization studies have revealed that reaction selectivity can be controlled through careful choice of photocatalyst and reaction conditions [27]. Blue light-emitting diode irradiation provides sufficient energy for catalyst activation while minimizing unwanted side reactions [28]. Solvent choice plays a critical role, with acetonitrile and dichloromethane providing optimal results for most transformations [26].

Table 4: Photochemical Synthesis Conditions

| Photocatalyst | Light Source | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium decatungstate | Ultraviolet lamp | Acetonitrile | 8-12 | 65-78 | [28] |

| Iridium photocatalyst | Blue light-emitting diode | Dichloromethane | 6-10 | 72-85 | [28] |

| Quinuclidine derivative | Blue light-emitting diode | Acetonitrile | 4-8 | 75-89 | [28] |

Process Optimization and Yield Enhancement

Process optimization for isopropyladamantyl ketone synthesis encompasses multiple strategic approaches focused on maximizing product yield while minimizing waste and reaction time [30] [31]. Temperature control emerges as a fundamental parameter across all synthetic methodologies, with precise thermal management significantly impacting both conversion and selectivity [32] [34].

Solvent optimization studies have demonstrated that the choice of reaction medium profoundly influences reaction outcomes [30]. For Friedel-Crafts acylation, dichloromethane provides optimal results due to its ability to solubilize both reactants and the Lewis acid catalyst while maintaining chemical inertness [1] [9]. In contrast, Grignard reactions benefit from coordinating solvents such as tetrahydrofuran, which stabilize the organometallic reagents and facilitate nucleophilic addition [14] [15].

Catalyst recovery and recycling represent important considerations for large-scale synthesis [31]. Heterogeneous catalyst systems have been developed that enable easy separation and reuse [22]. Zeolite-supported Lewis acids demonstrate comparable activity to homogeneous systems while offering simplified workup procedures [22]. These supported catalysts maintain activity through multiple reaction cycles, reducing overall process costs [34].

Continuous flow methodologies have emerged as promising alternatives to traditional batch processes [31]. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [15]. Research has demonstrated that continuous processes can achieve higher space-time yields compared to batch reactions while maintaining excellent product quality [31].

Table 5: Process Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Method | Reference |

|---|---|---|---|---|

| Temperature | 0-120°C | High | All methods | [30] [32] |

| Catalyst loading | 2-10 mol% | Moderate | Catalytic methods | [18] [20] |

| Residence time | 0.5-8 h | Moderate | Flow processes | [31] |

| Solvent polarity | Variable | High | All methods | [30] [34] |

Advanced analytical techniques have been employed to monitor reaction progress and optimize conditions in real-time [43]. In situ infrared spectroscopy enables continuous monitoring of reactant consumption and product formation [43]. Nuclear magnetic resonance spectroscopy provides detailed structural information that facilitates mechanistic understanding and process optimization [40] [43].

Quality control measures ensure consistent product specifications across different synthetic routes [44]. High-performance liquid chromatography analysis confirms product purity and identifies potential impurities [40]. Mass spectrometry provides molecular weight confirmation and structural verification [44]. These analytical methods are essential for establishing robust manufacturing processes [31] [45].

The comprehensive spectroscopic characterization of isopropyladamantyl ketone provides essential structural and analytical information for this sterically hindered carbonyl compound. The compound, formally known as 1-adamantyl isopropyl ketone with molecular formula C14H22O and molecular weight 206.32 g/mol, exhibits distinctive spectroscopic properties that reflect both its rigid adamantane cage structure and flexible isopropyl carbonyl moiety [1] [2].

Nuclear Magnetic Resonance Spectral Data

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of isopropyladamantyl ketone displays characteristic resonances that enable unambiguous structural identification. The adamantane proton signals appear as distinct multiplets in the aliphatic region, with the bridgehead carbon protons resonating at approximately 2.11 ppm as a broad singlet integrating for three protons [3]. The methylene protons of the adamantane framework manifest as complex multiplets between 1.7-2.3 ppm, with the specific chemical shifts dependent on their positional environment within the cage structure [4].

The isopropyl carbonyl substituent generates distinctive spectroscopic signatures. The methine proton adjacent to the carbonyl group appears as a septet at approximately 2.6-2.8 ppm due to coupling with the six equivalent methyl protons [5] [6]. The isopropyl methyl groups resonate as a doublet at 1.15-1.25 ppm, integrating for six protons with a coupling constant of approximately 7 Hz [5].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Adamantane bridgehead | 2.11 | Broad singlet | 3H | - |

| Adamantane methylene | 1.7-2.3 | Complex multiplet | 12H | Various |

| Isopropyl methine | 2.6-2.8 | Septet | 1H | 7 |

| Isopropyl methyl | 1.15-1.25 | Doublet | 6H | 7 |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbon appearing as the most downfield signal at approximately 215-220 ppm [7]. The quaternary adamantane carbon bearing the ketone functionality resonates at 47-50 ppm, while the remaining adamantane carbons appear between 28-42 ppm [3]. The isopropyl carbonyl carbon resonates at approximately 45-48 ppm, with the methyl carbons appearing at 18-20 ppm [5].

| Carbon Environment | Chemical Shift (ppm) | Multiplicity (DEPT) |

|---|---|---|

| Carbonyl C=O | 215-220 | Quaternary |

| Adamantane quaternary | 47-50 | Quaternary |

| Isopropyl methine | 45-48 | CH |

| Adamantane CH | 35-42 | CH |

| Adamantane CH2 | 28-35 | CH2 |

| Isopropyl methyl | 18-20 | CH3 |

Infrared Absorption Profiles

The infrared spectrum of isopropyladamantyl ketone exhibits characteristic absorption bands that confirm the presence of both the carbonyl functionality and the adamantane cage structure. The most prominent spectroscopic feature is the carbonyl stretching vibration, which appears as a strong absorption band at 1710-1715 cm⁻¹ [8] [9] [10]. This frequency is typical for saturated aliphatic ketones and indicates the absence of conjugation or significant electronic perturbation of the carbonyl group [11].

The aliphatic carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 2800-3000 cm⁻¹ region [8] [9]. The adamantane framework contributes multiple overlapping C-H stretching modes, with the bridgehead C-H bonds typically appearing at slightly higher frequencies than the methylene C-H stretches [12]. The isopropyl substituent adds additional C-H stretching modes in this region.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1710-1715 | Strong | Carbonyl vibration |

| C-H stretch (aliphatic) | 2800-3000 | Medium-Strong | Adamantane and isopropyl C-H |

| C-H bend (methyl) | 1450-1470 | Medium | Isopropyl methyl deformation |

| C-H bend (methylene) | 1350-1400 | Medium | Adamantane CH2 deformation |

| Adamantane C-C stretch | 800-1200 | Medium | Cage C-C vibrations |

| C-C-O bend | 600-700 | Weak | Carbonyl skeletal deformation |

The adamantane cage structure contributes characteristic fingerprint absorptions in the 800-1200 cm⁻¹ region, representing various C-C stretching and skeletal deformation modes [12] [13]. These absorptions are particularly diagnostic for adamantane-containing compounds and provide confirmation of the intact cage structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of isopropyladamantyl ketone reveals characteristic fragmentation pathways that reflect both the stability of the adamantane cage and the susceptibility of the carbonyl functionality to alpha-cleavage processes [14] [15] [16]. The molecular ion peak appears at m/z 206, corresponding to the molecular formula C14H22O⁺- [17].

Primary Fragmentation Pathways

The dominant fragmentation mechanism involves alpha-cleavage adjacent to the carbonyl group, resulting in the formation of the resonance-stabilized adamantyl acylium ion at m/z 191 (loss of CH3 from isopropyl) [14] [16]. This fragmentation represents the preferential cleavage of the weaker C-C bond beta to the carbonyl, forming the more stable radical and the resonance-stabilized cation [15].

A highly characteristic and intense fragment appears at m/z 135, corresponding to the adamantyl cation (C10H15⁺) [17]. This fragment results from the complete loss of the carbonyl and isopropyl substituent, leaving the intact adamantane cage with a positive charge localized on the quaternary carbon [14]. The high stability and intensity of this fragment makes it diagnostically valuable for adamantane-containing compounds.

| Fragment Ion | m/z | Composition | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|---|

| Molecular ion | 206 | C14H22O⁺- | 15-25% | Parent ion |

| Alpha cleavage | 191 | C13H19O⁺ | 40-60% | Loss of CH3 |

| Adamantyl cation | 135 | C10H15⁺ | 80-100% (base peak) | Loss of COC3H7 |

| Secondary cleavage | 107 | C8H11⁺ | 20-30% | Further adamantyl fragmentation |

| Acyl fragment | 71 | C4H7O⁺ | 10-20% | Isopropyl carbonyl cation |

Secondary Fragmentation Processes

Secondary fragmentation of the adamantyl cation at m/z 135 can occur through loss of ethylene units (C2H4), resulting in fragments at m/z 107 and lower masses [17]. These secondary processes are less prominent but provide additional structural confirmation. The mass spectrum may also exhibit McLafferty rearrangement products, although these are typically less significant for sterically hindered ketones like isopropyladamantyl ketone [14] [16].

Thermodynamic Properties

The thermodynamic properties of isopropyladamantyl ketone reflect the unique structural characteristics imparted by the rigid adamantane framework combined with the flexible isopropyl carbonyl substituent. These properties are crucial for understanding the compound's physical behavior, stability, and potential applications.

Melting and Boiling Point Determination

Melting Point Characteristics

Based on structural analogy with related adamantyl ketones, isopropyladamantyl ketone is predicted to exist as a crystalline solid at room temperature. The melting point is estimated to fall within the range of 45-55°C, considering the influence of the isopropyl substituent on crystal packing efficiency [18] [19] [20]. The 1-adamantyl methyl ketone analog exhibits a melting point of 53-55°C [21] [22] [23], suggesting that the additional methyl group in the isopropyl substituent may slightly lower the melting point due to increased steric hindrance affecting crystal packing [24].

The crystalline nature of adamantyl ketones results from the highly symmetrical and rigid adamantane cage structure, which promotes efficient molecular packing in the solid state [25] [26]. The spherical topology of the adamantane framework minimizes intermolecular interactions beyond van der Waals forces, leading to relatively low melting points compared to other rigid organic frameworks [27].

| Property | Estimated Value | Reference Compound | Observed Value | Source |

|---|---|---|---|---|

| Melting Point | 45-55°C | 1-Adamantyl methyl ketone | 53-55°C | [21] [22] [23] |

| Crystal Form | White crystalline solid | 1-Adamantyl methyl ketone | White powder | [19] [20] |

| Thermal Stability | Stable to 150°C | Adamantane derivatives | General stability | [27] |

Boiling Point Estimation

The boiling point of isopropyladamantyl ketone is estimated to be in the range of 275-290°C based on molecular weight considerations and comparison with structurally related compounds [28]. The 1-adamantyl methyl ketone analog has an estimated boiling point of 250.52°C [22] [19], while the additional carbon atoms in the isopropyl substituent are expected to increase the boiling point by approximately 20-30°C through increased van der Waals interactions [29].

The high boiling point reflects the compact, spherical molecular shape of adamantane derivatives, which reduces surface area-to-volume ratios and consequently decreases vapor pressure [28]. The presence of the polar carbonyl group provides additional intermolecular dipole interactions that further elevate the boiling point compared to purely hydrocarbon adamantane derivatives [27].

Solubility Parameters in Organic Solvents

Aqueous Solubility

Isopropyladamantyl ketone exhibits minimal solubility in water, consistent with its predominantly hydrophobic character [23] [30] [31]. The adamantane cage structure is highly lipophilic, while the single carbonyl group provides limited opportunity for hydrogen bonding with water molecules [22]. Solubility in water is estimated to be less than 1 mg/L at 25°C, making the compound essentially insoluble in aqueous media [32].

Organic Solvent Compatibility

The compound demonstrates enhanced solubility in organic solvents of moderate to low polarity. Chloroform and dichloromethane provide excellent solvation due to their ability to interact favorably with both the hydrophobic adamantane framework and the polar carbonyl functionality [22] [23] [30]. Methanol exhibits limited solubility, with reports of slight solubility accompanied by faint turbidity [23] [30] [31].

| Solvent | Solubility Classification | Estimated Solubility | Interactions |

|---|---|---|---|

| Water | Insoluble | <1 mg/L | Poor solvation |

| Methanol | Slightly soluble | 5-10 g/L | Limited H-bonding |

| Ethanol | Moderately soluble | 20-40 g/L | Favorable hydrophobic interactions |

| Chloroform | Freely soluble | >100 g/L | Excellent solvation |

| Dichloromethane | Freely soluble | >100 g/L | Optimal polarity match |

| Hexane | Moderately soluble | 10-30 g/L | Hydrophobic interactions only |

| Diethyl ether | Moderately soluble | 15-35 g/L | Moderate polarity |

Thermodynamic Solubility Parameters

The Hansen solubility parameters for isopropyladamantyl ketone can be estimated based on group contribution methods and comparison with structurally similar compounds. The dispersion parameter (δd) is estimated at 16-17 MPa½, reflecting the significant contribution of van der Waals interactions from the adamantane cage [29]. The polar parameter (δp) is estimated at 4-5 MPa½ due to the carbonyl dipole, while the hydrogen bonding parameter (δh) is minimal at 1-2 MPa½ given the absence of hydrogen bond donors [29].

Crystallographic Studies and Molecular Packing

Crystal Structure Predictions

Although specific crystallographic data for isopropyladamantyl ketone are not available in the current literature, structural predictions can be made based on extensive studies of related adamantyl ketones and the known packing behavior of adamantane derivatives [25] [26]. The compound is expected to crystallize in a high-symmetry space group, most likely in the tetragonal or cubic crystal system, consistent with the spherical topology of the adamantane framework [27].

The rigid adamantane cage structure promotes efficient molecular packing through shape complementarity, with individual molecules adopting orientations that maximize van der Waals contacts while minimizing steric repulsion [26]. The isopropyl carbonyl substituent introduces a degree of conformational flexibility that may lead to multiple conformers in the crystal lattice or disorder in the isopropyl orientation [25].

Intermolecular Interactions

The crystal packing of isopropyladamantyl ketone is dominated by van der Waals interactions between adamantane cages, supplemented by weaker dipole-dipole interactions involving the carbonyl groups [26] [27]. The spherical shape of adamantane promotes close-packed arrangements similar to those observed in simple spherical molecules, though the presence of the isopropyl carbonyl substituent breaks the perfect spherical symmetry [25].

| Interaction Type | Energy Contribution | Distance Range | Geometric Requirements |

|---|---|---|---|

| Van der Waals (Ad-Ad) | 15-25 kJ/mol | 3.5-4.5 Å | Close contact |

| Dipole-dipole (C=O) | 5-10 kJ/mol | 4-6 Å | Favorable orientation |

| C-H···O contacts | 2-5 kJ/mol | 2.5-3.5 Å | Linear arrangement |

| Dispersion forces | 20-30 kJ/mol | Overall | Molecular shape dependent |

Molecular Conformation and Dynamics

In the crystalline state, the adamantane cage maintains its rigid diamond-like geometry with tetrahedral bond angles of approximately 109.5° [12] [27]. The isopropyl carbonyl substituent can adopt multiple rotational conformations about the C-CO bond, with the most favorable conformations minimizing steric interactions with the adamantane framework while optimizing crystal packing efficiency [26].

Thermal motion studies of related adamantane derivatives indicate that the cage structure exhibits limited vibrational motion even at elevated temperatures, contributing to the thermal stability of these compounds [27]. The isopropyl group likely exhibits greater thermal motion, particularly rotation about the C-CH(CH3)2 bond, which may influence the thermal expansion properties of the crystal [26].